5-Chloro-1-nitrosoindoline
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C8H7ClN2O/c9-7-1-2-8-6(5-7)3-4-11(8)10-12/h1-2,5H,3-4H2 |
InChI Key |
KFKAZXMVJWUSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)N=O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
5-Chloro-1-nitrosoindoline has been identified as a promising candidate in the development of anticancer agents. Recent studies have demonstrated its effectiveness against various cancer cell lines through multiple mechanisms.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of several derivatives of 5-chloroindole compounds against human cancer cell lines, revealing significant reductions in cell viability with GI50 values ranging from 31 nM to 62 nM .
- Mechanistic Insights : Binding studies indicated that the compound interacts with key amino acid residues in the active sites of target proteins, enhancing its efficacy as an inhibitor .
Antimicrobial Properties
Beyond its anticancer applications, this compound exhibits antimicrobial activity, making it relevant in the field of infectious diseases.
Efficacy Against Pathogens
- Gram-positive and Gram-negative Bacteria : Research has shown that derivatives of this compound can inhibit strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications, which could be beneficial for treating conditions characterized by excessive inflammation.
Mechanistic Studies
- Cytokine Reduction : In vitro studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
Pharmacological Insights
The pharmacological profile of this compound suggests a broad spectrum of activity, which can be leveraged for various therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Studies have indicated that modifications to the indole scaffold can significantly influence biological activity, providing a pathway for developing more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
5-Chloro-3-nitro-1H-indole
- Core Structure : Indole (aromatic benzene fused to a pyrrole ring).
- Substituents : Chloro (C5), nitro (C3).
- Molecular Weight : 251.28 g/mol .
- Key Differences: The indole core lacks the saturated nitrogen ring of indoline, altering aromaticity and reactivity.
- Applications : Used as a precursor in synthesizing bioactive molecules, including kinase inhibitors .
6-Nitroindoline
- Core Structure : Indoline (saturated nitrogen-containing ring).
- Substituents : Nitro (C6).
- Molecular Weight : 164.16 g/mol .
- Key Differences : The absence of a chloro substituent and the nitro group at C6 (vs. C5 in 5-Chloro-1-nitrosoindoline) result in distinct electronic profiles. Nitro groups are often reduced to amines in medicinal chemistry, whereas nitroso groups participate in nitrosation reactions .
Functional Group Analogues
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione
- Core Structure : Indoline with 2,3-dione (two ketone groups).
- Substituents : Chloro (C5), 4-methoxybenzyl (N1).
- Key Differences : The dione moiety increases electrophilicity, enabling nucleophilic attacks at C2 and C3. The nitroso group in this compound, by contrast, may act as a ligand in metal coordination complexes .
5-Chloro-1-methyl-4-nitroimidazole
- Core Structure : Imidazole (five-membered ring with two nitrogen atoms).
- Substituents : Chloro (C5), nitro (C4), methyl (N1).
- Molecular Weight : 161.55 g/mol .
- Key Differences : The imidazole core is smaller and more polar than indoline, affecting solubility and metabolic stability. Nitro groups in imidazoles are critical for antiparasitic activity (e.g., metronidazole), whereas nitrosoindolines may target different pathways .
Positional Isomers and Derivatives
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole
- Core Structure : Indole with sulfonyl group.
- Substituents : Chloro (C5), 4-methylphenylsulfonyl (N1).
- Key Differences : The sulfonyl group enhances steric bulk and acidity, contrasting with the planar nitroso group. Such derivatives are utilized in protease inhibition studies .
11-Chloro-5-methyl-1OH-indolo[3,2-b]quinolin-5-ium chloride
- Core Structure: Indoloquinoline (fused indole and quinoline systems).
- Substituents : Chloro (C11), methyl (C5).
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways: Nitrosoindolines are typically synthesized via nitrosation of indoline precursors under acidic conditions, whereas nitroindoles require nitration using mixed acids (e.g., HNO₃/H₂SO₄) .
- Biological Activity: Chloro and nitroso/nitro groups synergistically enhance interactions with biological targets. For example, 5-chloro-3-nitroindole derivatives inhibit kinase activity by binding to ATP pockets , while indoloquinoline chloro-derivatives exhibit antiparasitic effects .
- Material Science : The crystal structure of 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione reveals planar geometry, suggesting utility in organic semiconductors .
Preparation Methods
Direct Nitrosation of 5-Chloroindoline
The most widely reported method involves nitrosation of 5-chloroindoline using sodium nitrite (NaNO₂) in hydrochloric acid (HCl). This reaction proceeds via electrophilic substitution at the indoline nitrogen (Table 1).
-
Reagents : 5-Chloroindoline (1 mol), concentrated HCl (excess), NaNO₂ (1.1 mol).
-
Conditions :
-
Dissolve 5-chloroindoline in diluted HCl (ice-water bath, 10–15°C).
-
Add NaNO₂ solution dropwise while maintaining temperature ≤15°C.
-
Stir for 1 hour, filter, and recrystallize from benzene-isooctane.
-
-
Yield : 68% (mp 120–122°C).
Mechanistic Insight :
Nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl, reacts with the secondary amine group of 5-chloroindoline to form the nitroso derivative. Low temperatures prevent decomposition and byproduct formation.
Table 1: Reaction Parameters and Outcomes
Alternative Pathways and Optimizations
While direct nitrosation dominates, variations in solvent systems and stoichiometry have been explored:
-
Solvent Effects : Substituting water with polar aprotic solvents (e.g., acetonitrile) improves solubility but may reduce yield due to side reactions.
-
Stoichiometry : A 10% excess of NaNO₂ ensures complete conversion, but higher excess leads to oxidative byproducts.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC Analysis : Purity >98% (C18 column, acetonitrile/water = 70:30, λ = 254 nm).
-
Stability : Decomposes above 150°C; store under inert gas at –20°C.
Applications and Derivatives
This compound serves as a precursor for:
-
1-Amino-5-chloroindoline : Reduction with Zn/HOAc yields this amine, a key intermediate in antipsychotic drugs.
-
Heterocyclic analogs : Reactivity with thiols or amines enables access to sulfonamides and ureas.
Challenges and Mitigations
Q & A
Q. What advanced strategies are recommended for elucidating the tautomeric behavior of this compound?
- Methodological Answer : Employ variable-temperature NMR to detect tautomeric equilibria (e.g., nitroso ↔ oxime). Supplement with X-ray crystallography to resolve solid-state structures. Computational methods (e.g., DFT at B3LYP/6-311+G(d,p)) can predict relative stability of tautomers. Validate with isotopic labeling (¹⁵N NMR) to track nitrogen migration .
Q. How should researchers design experiments to probe the biological activity of this compound while minimizing assay interference?
- Methodological Answer : Pre-screen for redox activity (e.g., DPPH assay) to rule out false positives in antioxidant studies. For enzyme inhibition assays, include a nitroso-scavenging control (e.g., ascorbic acid) and validate target engagement via SPR or ITC. Use orthogonal assays (e.g., cellular vs. cell-free) to distinguish specific binding from nonspecific interactions .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are applicable for formulating hypotheses about this compound’s mechanism of action?
- Methodological Answer : Apply FINER criteria to ensure hypotheses are Feasible (e.g., in vitro testing), Novel (e.g., unexplored kinase targets), and Relevant (e.g., cancer therapeutics). For mechanistic studies, use PICO: Population (specific enzymes), Intervention (nitroso group), Comparison (non-nitrosylated analogs), Outcome (binding affinity ΔΔG) .
Data Reporting Standards
Q. How should conflicting spectral data for this compound derivatives be addressed in publications?
- Methodological Answer : Disclose all raw data (e.g., NMR FIDs, XRD .cif files) in supplementary materials. Reconcile discrepancies by re-measuring under standardized conditions (e.g., 500 MHz NMR, DMSO-d₆). If ambiguity persists, propose alternative structural assignments with supporting computational evidence (e.g., chemical shift predictions via ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
